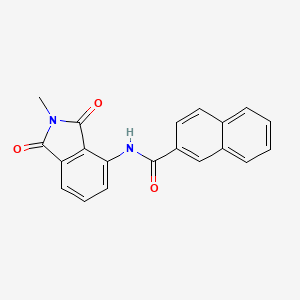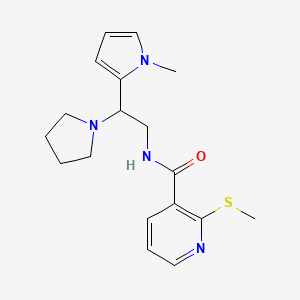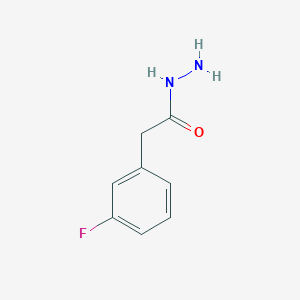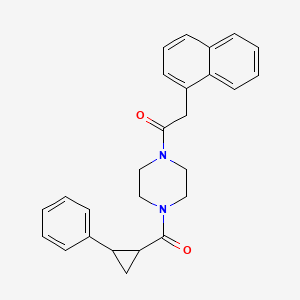
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide involves intricate chemical reactions, often catalyzed by metal ions or conducted under specific conditions to ensure the desired product is obtained. For instance, 1,4-naphthoquinone derivatives containing lipophilic alkyl chains were synthesized and analyzed for their redox behavior, highlighting the chemical versatility and reactivity of naphthoquinone-based compounds similar to the target molecule (Tauraitė et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For example, the molecular structure of a benzamide derivative was elucidated through XRD and theoretical calculations, revealing its supramolecular assembly and interactions (Kazmi et al., 2019).
科学的研究の応用
1. Biochemical Analysis
Naphthalene 1,2-dioxygenase (NDOS) is a key enzyme studied for its role in catalyzing the formation of dihydroxy-naphthalene from naphthalene. Wolfe et al. (2001) investigated the single turnover chemistry and regulation of O2 activation by NDOS, revealing insights into the enzyme's interaction with naphthalene and its regulation (Wolfe et al., 2001).
2. Alzheimer's Disease Research
The compound [18F]FDDNP, a hydrophobic radiofluorinated derivative of a naphthalene-based compound, was used in positron emission tomography studies by Shoghi-Jadid et al. (2002) to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients (Shoghi-Jadid et al., 2002).
3. Enzyme Activity and Specificity
Parales et al. (2000) researched the substrate specificity of naphthalene dioxygenase, focusing on the effects of specific amino acids at the active site of the enzyme. This work provides insights into the enzyme's preference for aromatic hydrocarbon substrates, including naphthalene (Parales et al., 2000).
4. Material and Supramolecular Science
Bhosale et al. (2008) explored the applications of naphthalene diimides (NDIs) in the fields of material and supramolecular science, highlighting their potential in conducting thin films, molecular sensors, and artificial photosynthesis (Bhosale et al., 2008).
5. Biodegradation and Microbial Remediation
Jin et al. (2015) studied the biodegradation characters and dihydroxylation mechanism of pyrene by naphthalene dioxygenase in Rhodococcus sp., revealing the role of naphthalene-related compounds in microbial remediation of polluting sites (Jin et al., 2015).
特性
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-22-19(24)15-7-4-8-16(17(15)20(22)25)21-18(23)14-10-9-12-5-2-3-6-13(12)11-14/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBPOJADFIMKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)

![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2491452.png)
![4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2491453.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2491455.png)
![2-[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2491456.png)

